molecular formula C16H15N3O2S B2604129 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile CAS No. 445390-96-5

6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile

Cat. No.: B2604129
CAS No.: 445390-96-5
M. Wt: 313.38
InChI Key: JIZJKVCBFGCFJF-UHFFFAOYSA-N
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Description

6-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile (CAS: 445390-96-5) is a heterocyclic compound featuring a 2,3'-bipyridine core. The 6-position of the pyridine ring is substituted with a sulfanyl group linked to a 2-(1,3-dioxolan-2-yl)ethyl moiety, while the 5-position bears a carbonitrile group. The compound is primarily utilized in research contexts, with synthetic pathways involving thioalkylation reactions similar to those described for structurally related molecules .

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-12-3-4-14(13-2-1-6-18-11-13)19-16(12)22-9-5-15-20-7-8-21-15/h1-4,6,11,15H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZJKVCBFGCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile typically involves multiple steps:

    Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.

    Introduction of the sulfanyl group: The dioxolane derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Bipyridine core synthesis: The bipyridine core can be synthesized through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Final coupling: The dioxolane-sulfanyl derivative is then coupled with the bipyridine core under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various reactions. The dioxolane and sulfanyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine/Bipyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
6-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile 2,3'-Bipyridine - 5-CN
- 6-SCH₂CH(1,3-dioxolan-2-yl)
C₁₆H₁₅N₃O₂S Research chemical; potential electronic applications (inferred from DFT studies)
6-[(2-(4-Chlorophenyl)-2-oxoethyl)thio]-4-(4-methoxyphenyl)-2,3'-bipyridine-5-carbonitrile 2,3'-Bipyridine - 5-CN
- 6-SCH₂CO(4-Cl-C₆H₄)
C₂₆H₁₈ClN₃O₂S m.p. 225°C; anti-Alzheimer activity (acetylcholinesterase inhibition)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine - 5-CN
- 2-SCH₂CH₂OCH₃
C₁₂H₁₇N₃O₂S Synthesized via thioalkylation; planar pyrimidine core; hydrogen-bonded dimers
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (PYCARS) Pyridine - 3-CN
- 6-thiophen-2-yl
- 2-thioxo
C₁₇H₁₁N₃OS₂ Corrosion inhibitor (ΔE = 4.12 eV, μ = 6.43 D)

Key Observations :

  • Electronic Effects : The dioxolane group in the target compound may enhance solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorophenyl in ).
  • Synthetic Routes : Thioalkylation with brominated reagents (e.g., 1-bromo-2-methoxyethane in ) is a common strategy for introducing sulfanyl groups, applicable to the target compound’s synthesis.

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on pyridine-carbonitrile derivatives (e.g., PYCARS and PYCAR ) reveal correlations between electronic parameters and functional properties:

  • HOMO-LUMO Gaps : Lower ΔE values (e.g., 4.12 eV for PYCARS) correlate with higher corrosion inhibition efficiency due to enhanced electron donation to metal surfaces.
  • Dipole Moments (μ) : Higher μ values (e.g., 6.43 D for PYCARS) improve adsorption on metallic substrates.
  • Electrophilicity Index (ω) : Compounds with moderate ω values exhibit balanced nucleophilic/electrophilic reactivity, favoring interactions with biological targets or metal surfaces .

Experimental validation is required to confirm these predictions.

Biological Activity

6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile is a complex organic compound that features a bipyridine core and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile. It has a molecular formula of C16H15N3O2SC_{16}H_{15}N_3O_2S and a molecular weight of 313.37 g/mol. The presence of the bipyridine moiety is significant for its coordination chemistry and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Metal Ion Coordination : The bipyridine structure can coordinate with metal ions, forming complexes that may catalyze biochemical reactions.
  • Cell Signaling Pathways : The dioxolane and sulfanyl groups enhance binding affinity to specific biological targets, influencing pathways related to cell signaling, metabolism, and gene expression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma), with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Similar Compound AMCF-715.5
Similar Compound BBel-740212.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives can inhibit the growth of various pathogenic bacteria. For example:

  • Inhibition Studies : Certain analogs showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Properties : A study evaluating the efficacy of similar bipyridine derivatives found that they induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggested that structural modifications could enhance their potency .
  • Antimicrobial Efficacy : In a comparative study of various sulfur-containing compounds, it was observed that those with dioxolane substituents demonstrated superior antimicrobial activity compared to their non-substituted counterparts .

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